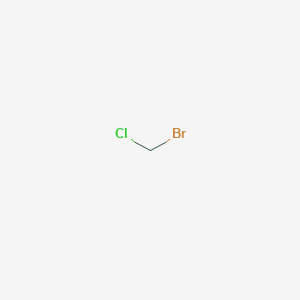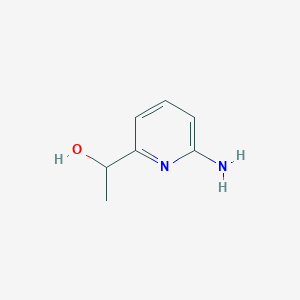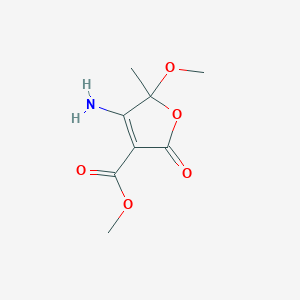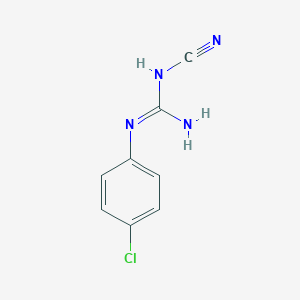
6-Methylquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinoline-8-sulfonyl chloride is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as a building block in organic synthesis. Although the provided papers do not directly discuss 6-methylquinoline-8-sulfonyl chloride, they do provide insights into the chemistry of related quinoline sulfonyl chlorides and their derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been shown to facilitate the preparation of hexahydroquinolines, which are structurally related to 6-methylquinoline-8-sulfonyl chloride . Additionally, the oxidative C–H sulfonylation of 8-acylaminoquinolines under metal-free conditions using a hypervalent iodine reagent is another method that could potentially be adapted for the synthesis of 6-methylquinoline-8-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The sulfonyl chloride group (-SO2Cl) is a common functional group that can be attached to the quinoline core at various positions, influencing the reactivity and properties of the molecule. The papers suggest that site-selective sulfonylation can be achieved, which is crucial for the synthesis of specific quinoline sulfone compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, a cascade halosulfonylation of 1,7-enynes has been developed to synthesize dihydroquinolin-2(1H)-ones, demonstrating the reactivity of sulfonyl radicals in the construction of quinoline scaffolds . Copper-catalyzed C–H sulfonylation of 8-aminoquinoline amides with aryl sulfonyl chlorides is another reaction that showcases the potential for regioselective modification of the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline sulfonyl chlorides are influenced by their molecular structure. The presence of the sulfonyl chloride group can enhance the reactivity of these compounds, making them suitable for further chemical transformations. For instance, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides have shown antimicrobial activity, indicating that the sulfonyl group can impart biological properties to the quinoline core . Additionally, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, highlighting its utility in analytical applications .
Wissenschaftliche Forschungsanwendungen
Dye and Pigment Industry
For more specific details, including experimental procedures and quantitative data, accessing the latest scientific publications or product datasheets from chemical suppliers would be necessary. The search results indicate that “6-Methylquinoline-8-sulfonyl chloride” is available for purchase and comes with safety data sheets and certificates of analysis, which can provide additional technical details .
Fluorescence Studies
These applications are speculative and based on the general chemical properties of “6-Methylquinoline-8-sulfonyl chloride”. For precise information on current research and applications, consulting recent scientific literature or databases is recommended .
Safety And Hazards
6-Methylquinoline-8-sulfonyl chloride is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
6-methylquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUJBAZGSPYJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514897 |
Source


|
| Record name | 6-Methylquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-8-sulfonyl chloride | |
CAS RN |
21863-51-4 |
Source


|
| Record name | 6-Methylquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














